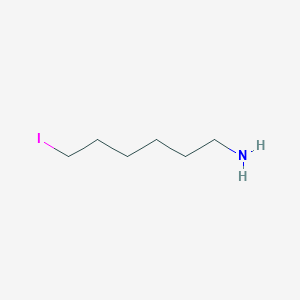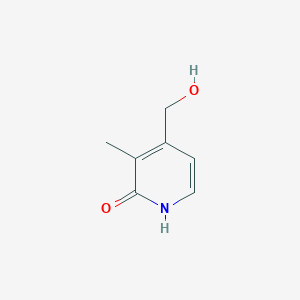
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a hydroxymethyl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the acylation of an unprotected 3-hydroxymethyl-5-methyl isoxazole followed by reductive N–O bond cleavage of the functionalized isoxazole derivative . This approach allows for the selective formation of the pyridone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-3-methylpyridin-2(1H)-one, while reduction can produce this compound derivatives with different functional groups.
Scientific Research Applications
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, known for its applications in the food industry and as a carbon-neutral feedstock.
Dahuricalol: A compound isolated from Angelica dahurica with a chromone skeleton, used in traditional Chinese medicine.
Uniqueness
4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-6(4-9)2-3-8-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) |
InChI Key |
ILAFDEBXXQYUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
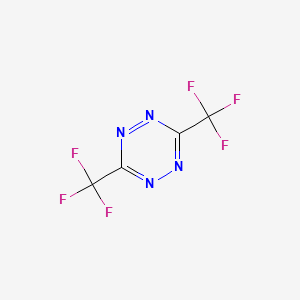
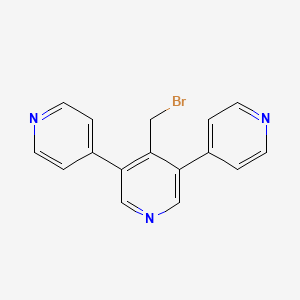

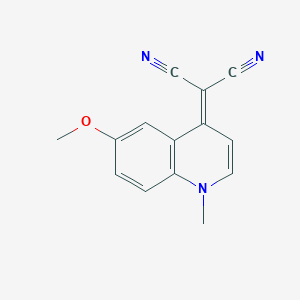
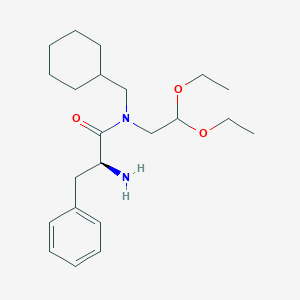
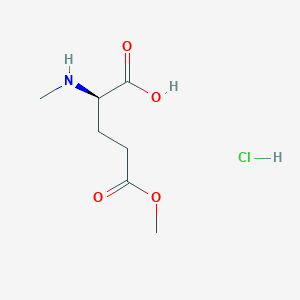
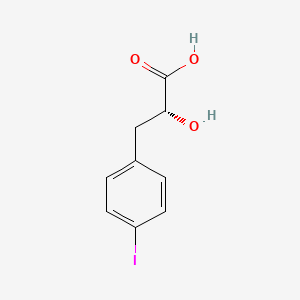
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
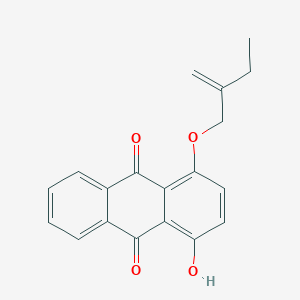
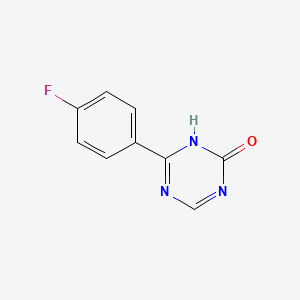
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
